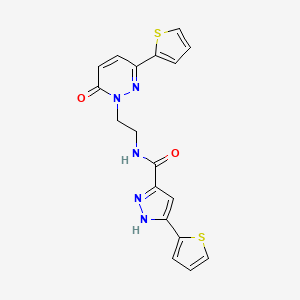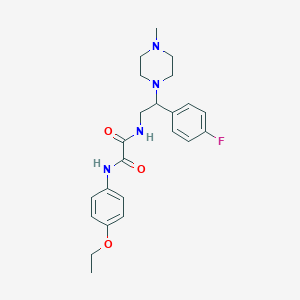![molecular formula C12H15F3N4O3S B2747724 N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide CAS No. 2380178-51-6](/img/structure/B2747724.png)
N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide, commonly known as DMSO, is a highly versatile compound with a wide range of applications in scientific research. It is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects. In
Mécanisme D'action
DMSO exerts its effects through a variety of mechanisms, including as a scavenger of free radicals, an anti-inflammatory agent, and a modulator of cell signaling pathways. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. DMSO also has anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Additionally, DMSO has been shown to modulate cell signaling pathways, including the MAPK and PI3K pathways.
Biochemical and Physiological Effects:
DMSO has a wide range of biochemical and physiological effects, including as an anti-inflammatory agent, a modulator of cell signaling pathways, and a cryoprotectant. It has also been shown to have analgesic properties, making it a potential therapeutic agent for pain management. Additionally, DMSO has been shown to have neuroprotective effects, as it can protect against oxidative damage and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
DMSO has several advantages for use in lab experiments, including its high solubility in both polar and nonpolar solvents, its ability to protect cells and tissues from damage caused by freezing and thawing, and its ability to modulate cell signaling pathways. However, DMSO also has some limitations, including its potential toxicity at high concentrations and its ability to interfere with certain assays.
Orientations Futures
There are several potential future directions for research on DMSO, including exploring its potential as a therapeutic agent for pain management and neuroprotection, investigating its effects on cell differentiation in different cell types, and developing new methods for synthesizing and purifying DMSO. Additionally, further research is needed to fully understand the mechanisms underlying DMSO's effects on cell signaling pathways and inflammation.
In conclusion, DMSO is a highly versatile compound with a wide range of applications in scientific research. Its ability to act as a solvent, cryoprotectant, and cell differentiation agent make it a valuable tool for studying cellular development and differentiation. Further research is needed to fully understand the mechanisms underlying its effects and to explore its potential as a therapeutic agent for pain management and neuroprotection.
Méthodes De Synthèse
DMSO can be synthesized through the reaction of N,N-dimethylformamide with chlorosulfonyl isocyanate, followed by reaction with 2-(trifluoromethyl)pyridine-4-amine and piperazine. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
DMSO has a wide range of applications in scientific research, including as a solvent, cryoprotectant, and cell differentiation agent. It is commonly used as a solvent for organic compounds due to its high solubility in both polar and nonpolar solvents. DMSO is also commonly used as a cryoprotectant for cells and tissues, as it can protect them from damage caused by freezing and thawing. Additionally, DMSO has been shown to promote cell differentiation in certain cell types, making it a valuable tool for studying cellular development and differentiation.
Propriétés
IUPAC Name |
N,N-dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O3S/c1-17(2)23(21,22)18-5-6-19(11(20)8-18)9-3-4-16-10(7-9)12(13,14)15/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGBWYBFFRAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2747643.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2747646.png)


![6-[6-[(3-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2747654.png)
![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B2747655.png)
![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2747656.png)
![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)


![(4-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2747663.png)
